Cas no 1310384-29-2 ((6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid)

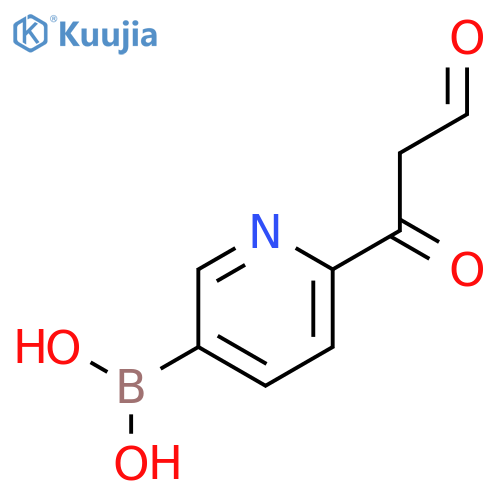

1310384-29-2 structure

商品名:(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid

CAS番号:1310384-29-2

MF:C8H8BNO4

メガワット:192.964422225952

MDL:MFCD09992942

CID:1035449

PubChem ID:53398360

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid

- 6-(3-Oxopropanoyl)pyridine-3-boronic acid

- 6-(3-oxopropanoyl)pyridin-3-ylboronic acid

- AK119353

- KB-208839

- MolPort-021-802-456

- FD10233

- 1310384-29-2

- [6-(3-oxopropanoyl)pyridin-3-yl]boronic acid

- 6-(3-Oxopropanoyl)pyridine-3-boronicacid

- SCHEMBL2559461

- AKOS006314768

- (6-(3-Oxopropanoyl)pyridin-3-yl)boronicacid

- DTXSID50694413

-

- MDL: MFCD09992942

- インチ: InChI=1S/C8H8BNO4/c11-4-3-8(12)7-2-1-6(5-10-7)9(13)14/h1-2,4-5,13-14H,3H2

- InChIKey: DMYNTPHGXOWLGX-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC=C1B(O)O)C(=O)CC=O

計算された属性

- せいみつぶんしりょう: 193.05500

- どういたいしつりょう: 193.0546379g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.5Ų

じっけんとくせい

- PSA: 87.49000

- LogP: -1.46690

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM134985-1g |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |

1310384-29-2 | 95%+ | 1g |

$552 | 2024-08-02 | |

| TRC | O078680-50mg |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |

1310384-29-2 | 50mg |

$ 325.00 | 2022-06-03 | ||

| Chemenu | CM134985-1g |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |

1310384-29-2 | 95 % | 1g |

$552 | 2021-08-05 | |

| Matrix Scientific | 100079-250mg |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, 95+% |

1310384-29-2 | 95+% | 250mg |

$567.00 | 2023-09-10 | |

| TRC | O078680-25mg |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |

1310384-29-2 | 25mg |

$ 200.00 | 2022-06-03 | ||

| TRC | O078680-100mg |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |

1310384-29-2 | 100mg |

$ 515.00 | 2022-06-03 | ||

| Alichem | A029191551-1g |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid |

1310384-29-2 | 95% | 1g |

$494.40 | 2022-04-03 | |

| Matrix Scientific | 100079-1g |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid, 95+% |

1310384-29-2 | 95+% | 1g |

$1260.00 | 2023-09-10 |

(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1310384-29-2 ((6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid) 関連製品

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 61549-49-3(9-Decenenitrile)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量